4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile
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Overview
Description
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C13H13ClN2O2S This compound contains a benzene ring substituted with a chloro group, a sulfonyl group attached to a 2-methylbutane chain, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of a chlorobenzene derivative, followed by the introduction of the nitrile groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrile groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-diamine: Contains amine groups instead of nitriles.
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dimethanol: Contains hydroxyl groups instead of nitriles.
Uniqueness
The presence of both nitrile groups and a sulfonyl group in 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile makes it unique compared to its analogs. These functional groups provide distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
182296-85-1 |
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Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
4-chloro-5-(2-methylbutylsulfonyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-9(2)8-19(17,18)13-5-11(7-16)10(6-15)4-12(13)14/h4-5,9H,3,8H2,1-2H3 |
InChI Key |
MOINFIKHNJONTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CS(=O)(=O)C1=C(C=C(C(=C1)C#N)C#N)Cl |
Origin of Product |
United States |
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